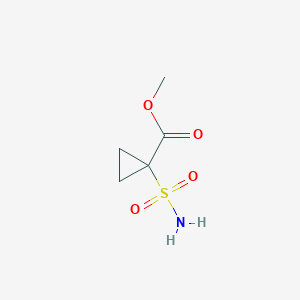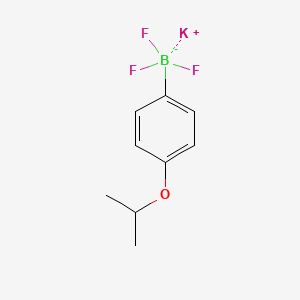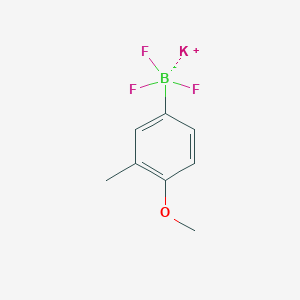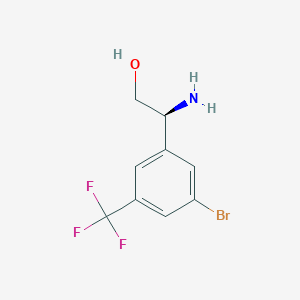
2-(3-Phenylphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylphenyl)benzaldehyde is an aromatic aldehyde with a complex structure consisting of a benzaldehyde core substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .
Industrial Production Methods
Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol using catalysts such as platinum or nickel.
Substitution: It can form Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .
Applications De Recherche Scientifique
2-(3-Phenylphenyl)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Phenylphenyl)benzaldehyde involves its ability to bind chemically to cellular macromolecules, particularly free amino groups . This binding can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of cellular pathways. The compound’s reactivity with different functional groups makes it a versatile tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Phenylphenyl)benzaldehyde include benzaldehyde, benzyl alcohol, and benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two phenyl groups attached to the benzaldehyde core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C19H14O |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H |
Clé InChI |
CRWXROLBMOKXCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)


![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)





